molecular formula C15H20O4 B14121133 Diethyl 2-(3,5-dimethylphenyl)malonate

Diethyl 2-(3,5-dimethylphenyl)malonate

Cat. No.: B14121133
M. Wt: 264.32 g/mol
InChI Key: CEQAUOFOTBWGSZ-UHFFFAOYSA-N
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Description

Diethyl 2-(3,5-dimethylphenyl)malonate is an organic compound that belongs to the class of malonates. It is characterized by the presence of a diethyl ester group attached to a malonic acid backbone, with a 3,5-dimethylphenyl substituent. This compound is often used in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(3,5-dimethylphenyl)malonate can be synthesized through the reaction of 3,5-dimethylbenzoyl chloride with diethyl malonate in the presence of a base such as triethylamine and a catalyst like magnesium chloride . The reaction typically involves the following steps:

    Formation of 3,5-dimethylbenzoyl chloride: This is achieved by chlorinating 3,5-dimethylbenzoic acid.

    Reaction with diethyl malonate: The 3,5-dimethylbenzoyl chloride is then reacted with diethyl malonate in the presence of triethylamine and magnesium chloride to form this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using continuous flow reactors and optimizing reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and scalable, with minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(3,5-dimethylphenyl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Alkylation: Monoalkylated or dialkylated malonates.

    Hydrolysis: Corresponding carboxylic acids.

    Decarboxylation: Substituted acetic acids.

Scientific Research Applications

Diethyl 2-(3,5-dimethylphenyl)malonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-(3,5-dimethylphenyl)malonate involves the formation of enolate ions under basic conditions. These enolate ions can undergo nucleophilic substitution reactions with alkyl halides to form alkylated products . The compound’s reactivity is primarily due to the presence of the malonate group, which stabilizes the enolate ion through resonance.

Comparison with Similar Compounds

Diethyl 2-(3,5-dimethylphenyl)malonate can be compared with other malonates such as:

Uniqueness

The presence of the 3,5-dimethylphenyl group in this compound provides unique steric and electronic properties, making it distinct from other malonates. This uniqueness allows for specific reactivity and applications in organic synthesis.

Properties

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

diethyl 2-(3,5-dimethylphenyl)propanedioate

InChI

InChI=1S/C15H20O4/c1-5-18-14(16)13(15(17)19-6-2)12-8-10(3)7-11(4)9-12/h7-9,13H,5-6H2,1-4H3

InChI Key

CEQAUOFOTBWGSZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC(=CC(=C1)C)C)C(=O)OCC

Origin of Product

United States

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